molecular formula C8H7I B1310532 1-Ethenyl-3-iodobenzene CAS No. 4840-92-0

1-Ethenyl-3-iodobenzene

Cat. No. B1310532
CAS RN: 4840-92-0
M. Wt: 230.05 g/mol
InChI Key: UENCBLICVDCSAB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethenyl-3-iodobenzene” are not detailed in the search results, it’s important to note that similar compounds, such as arenediazonium salts, undergo reactions involving aromatic amines and nitrous acid .

Scientific Research Applications

Homogeneous Catalytic Carbonylation

1-Ethenyl-3-iodobenzene (iodoarenes) serves as a substrate in palladium-catalyzed aminocarbonylation reactions, facilitating the high-yield synthesis of Weinreb amides. This process demonstrates chemoselectivity, producing Weinreb amides as pure products under specific conditions, showcasing its utility in synthesizing complex organic compounds (Takács, Petz, & Kollár, 2010).

Palladium-mediated Coupling

It plays a critical role in the development of novel palladium-mediated coupling methods for synthesizing benzo[b]thiophenes, which are crucial intermediates for creating tubulin binding agents. This approach highlights its importance in drug discovery and development (Flynn, Verdier-Pinard, & Hamel, 2001).

Methanol to Hydrocarbons Conversion

In the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, the study of olefinic species reveals the mechanistic intricacies of catalyst deactivation and product formation, indicating its potential in refining and petrochemical applications (Bjørgen et al., 2007).

Theoretical Studies

Theoretical studies on ethylbenzenium ions, including 1-Ethenyl-3-iodobenzene, help elucidate mechanisms for ethene splitting and pi complex formation, contributing to a deeper understanding of chemical reactions at the molecular level (Kolboe, Svelle, & Arstad, 2009).

Safety And Hazards

While specific safety and hazard information for “1-Ethenyl-3-iodobenzene” is not available, similar compounds require careful handling. For instance, “Iodobenzene” requires users to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethenyl-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENCBLICVDCSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446115
Record name 1-ethenyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-3-iodobenzene

CAS RN

4840-92-0
Record name 1-ethenyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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